(2R,6R)-2,6-Diethylpiperazine (2R,6R)-2,6-Diethylpiperazine
Brand Name: Vulcanchem
CAS No.: 682740-57-4
VCID: VC16006840
InChI: InChI=1S/C8H18N2/c1-3-7-5-9-6-8(4-2)10-7/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
SMILES:
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

(2R,6R)-2,6-Diethylpiperazine

CAS No.: 682740-57-4

Cat. No.: VC16006840

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

(2R,6R)-2,6-Diethylpiperazine - 682740-57-4

Specification

CAS No. 682740-57-4
Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name (2R,6R)-2,6-diethylpiperazine
Standard InChI InChI=1S/C8H18N2/c1-3-7-5-9-6-8(4-2)10-7/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
Standard InChI Key WOTDHTQZNQMLIS-HTQZYQBOSA-N
Isomeric SMILES CC[C@@H]1CNC[C@H](N1)CC
Canonical SMILES CCC1CNCC(N1)CC

Introduction

Structural and Stereochemical Features

Molecular Architecture

The piperazine ring in (2R,6R)-2,6-dimethylpiperazine is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The methyl groups at positions 2 and 6 introduce steric hindrance and chiral centers, resulting in distinct stereochemical properties. The (2R,6R) configuration ensures that both methyl groups occupy equatorial positions in the chair conformation, minimizing steric strain .

Key Structural Parameters:

PropertyValueSource
Molecular FormulaC₆H₁₄N₂
Molecular Weight114.19 g/mol
IUPAC Name(2R,6R)-2,6-dimethylpiperazine
InChI KeySGDBJISJUXHDLI-KGZKBUQUSA-N

Stereoisomerism and Chirality

The compound exists in four stereoisomeric forms: (2R,6R), (2R,6S), (2S,6R), and (2S,6S). The (2R,6R) isomer is distinct in its ability to form stable coordination complexes with metal ions, a property exploited in asymmetric catalysis . For example, the trans configuration (2R,6S) exhibits different physicochemical properties, such as lower melting points and altered solubility profiles .

Synthetic Methodologies

Reductive Amination of Diisopropanolamine

A patented process (DE19907829A1) describes the synthesis of cis-2,6-dimethylpiperazine via reductive amination of diisopropanolamine using Raney cobalt or nickel catalysts under hydrogen pressure . The reaction proceeds through dehydrogenative cyclization, yielding a mixture of cis- and trans-isomers.

Reaction Conditions:

  • Catalyst: Raney cobalt (250 g)

  • Temperature: 200°C

  • Pressure: 3 MPa H₂

  • Solvent: Liquid ammonia or toluene

The crude product contains 81.79% cis-2,6-dimethylpiperazine and 6.31% trans-2,6-dimethylpiperazine, alongside minor isomers . Subsequent purification via fractional crystallization in methanol achieves >99% enantiomeric purity .

Isomerization and Purification

Physicochemical Properties

Hazard Profile

The compound is classified under GHS07, with hazard statements including:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Safety protocols mandate the use of gloves, eye protection, and ventilation during handling .

Applications in Pharmaceutical Chemistry

Chiral Auxiliary in Drug Synthesis

The rigid piperazine scaffold serves as a chiral auxiliary in synthesizing β-lactam antibiotics and antiviral agents. For instance, its incorporation into protease inhibitors enhances binding affinity by mimicking peptide backbones .

Ligand Design for Catalysis

The (2R,6R) configuration’s symmetry makes it ideal for designing ligands in asymmetric hydrogenation reactions. These ligands facilitate the production of enantiomerically pure alcohols and amines, critical intermediates in agrochemicals .

Future Directions

Green Chemistry Approaches

Recent efforts focus on replacing traditional Raney metal catalysts with heterogeneous alternatives, such as immobilized palladium on carbon, to reduce environmental impact .

Expanding Therapeutic Applications

Ongoing research explores the compound’s potential in neurodegenerative disease therapeutics, leveraging its ability to cross the blood-brain barrier .

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